

Chemical structure of 6,7-ADTN hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,7-ADTN hydrobromide

Cat. No.: B078565

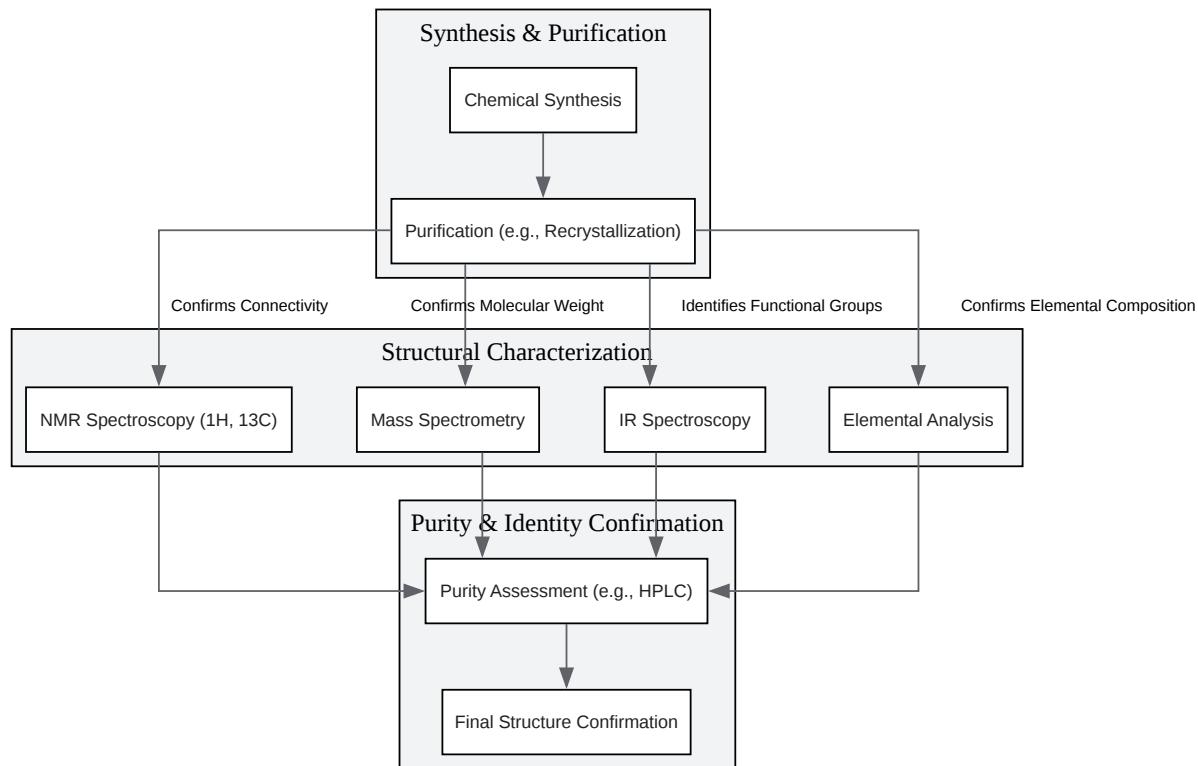
[Get Quote](#)

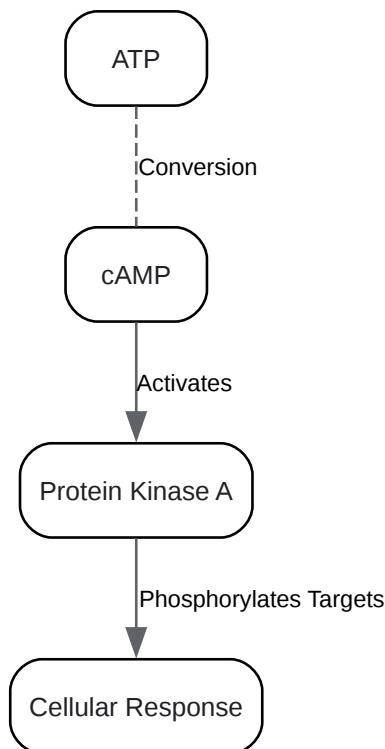
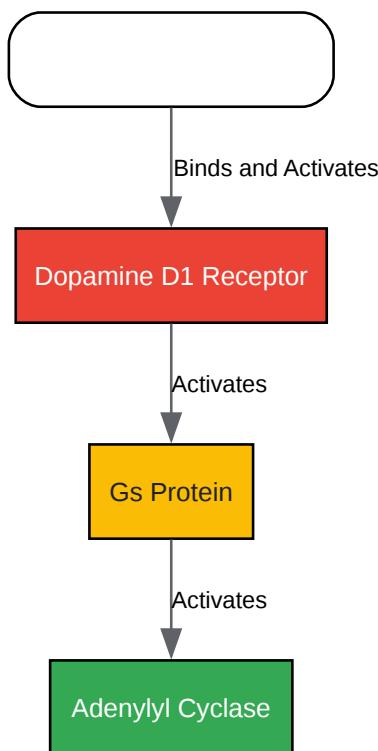
An In-Depth Technical Guide to **6,7-ADTN Hydrobromide**: Structure, Synthesis, and Application

A Foreword for the Modern Researcher

In the landscape of neuropharmacology, the exploration of dopaminergic systems remains a cornerstone of research into neurological and psychiatric disorders. Among the myriad of tools available to the discerning scientist, 6,7-dihydroxy-2-aminotetralin (6,7-ADTN) hydrobromide stands out as a potent and valuable dopamine receptor agonist. This guide is crafted for the hands-on researcher, the drug development professional, and the inquiring scientist. It eschews a rigid, templated approach in favor of a narrative that delves into the core of what makes **6,7-ADTN hydrobromide** a subject of enduring interest. We will journey through its chemical architecture, explore its synthesis and characterization, and provide actionable insights into its application in the laboratory.

I. The Chemical Identity of 6,7-ADTN Hydrobromide


At its heart, **6,7-ADTN hydrobromide** is a semi-rigid analogue of dopamine, a structural feature that underpins its potent activity at dopamine receptors. The molecule's full IUPAC name is 6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol hydrobromide.^{[1][2]} This nomenclature precisely describes its chemical scaffold: a tetralin core (a partially hydrogenated naphthalene), with a catechol moiety (the two hydroxyl groups on the aromatic ring) and an amino group on the saturated portion of the molecule. The hydrobromide salt form enhances its stability and solubility in aqueous media, a critical consideration for experimental applications.^[3]



Identifier	Value	Source
CAS Number	13575-86-5	[1] [2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ •HBr	[1]
Molecular Weight	260.13 g/mol	[1] [2]
IUPAC Name	6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide	[2]
SMILES	C1CC2=CC(=C(C=C2CC1N)O)O.Br	[2]
InChIKey	ZGHHIOBQEXZBAG-UHFFFAOYSA-N	[2]

Structural Elucidation: A 3D Perspective

To truly appreciate the interaction of 6,7-ADTN with its biological targets, a three-dimensional understanding of its structure is paramount. The tetralin ring system is not planar; it adopts a half-chair conformation. This conformational flexibility, or lack thereof compared to the highly flexible dopamine molecule, is a key determinant of its receptor binding affinity and selectivity.

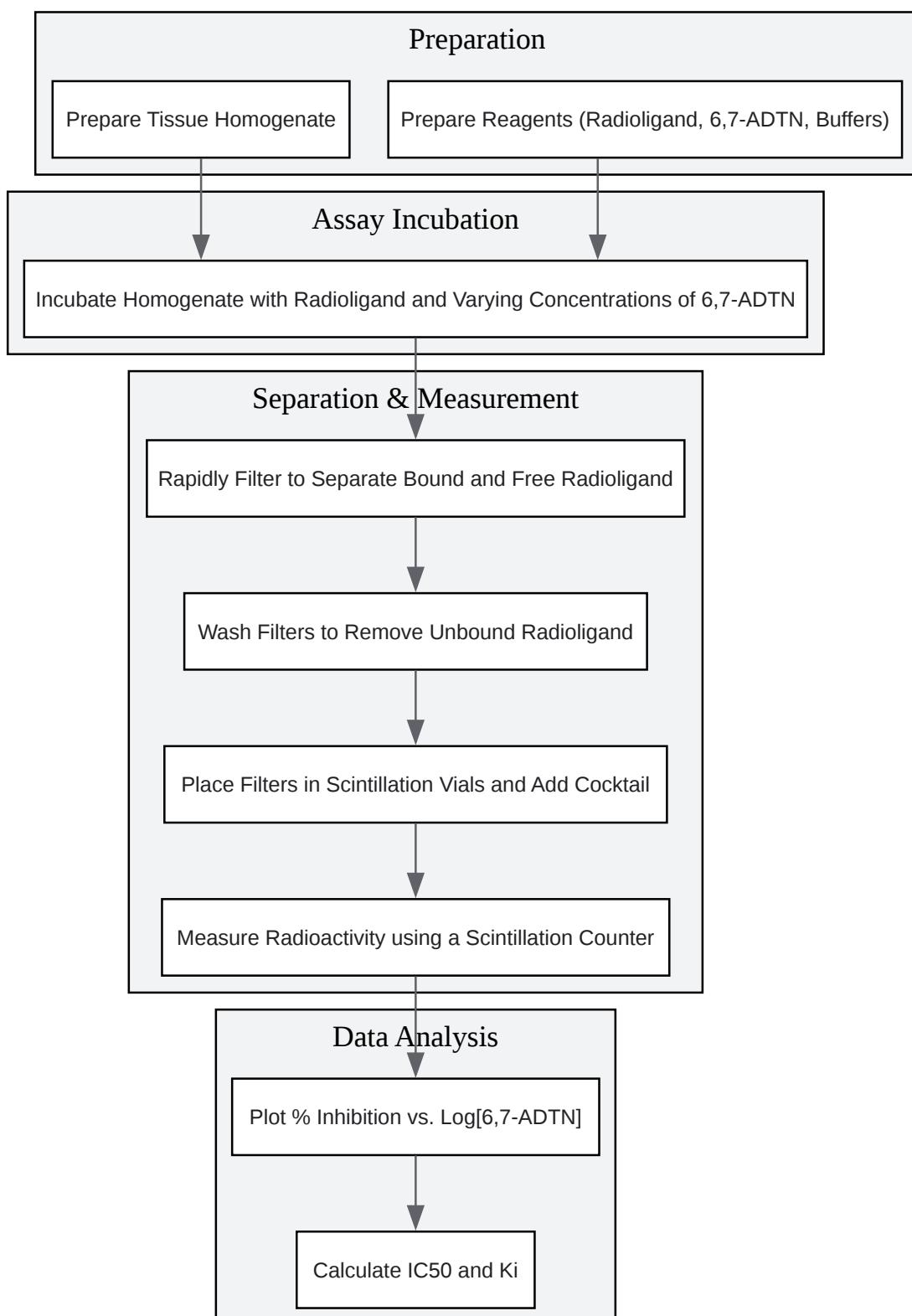
Below is a logical workflow for the structural characterization of **6,7-ADTN hydrobromide**.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of 6,7-ADTN at the D1 dopamine receptor.

IV. Experimental Protocols: A Practical Approach

To ensure the scientific integrity of research utilizing **6,7-ADTN hydrobromide**, well-defined and validated experimental protocols are essential. Below is a foundational protocol for a competitive radioligand binding assay, a common technique to characterize the interaction of compounds with specific receptors.


Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (K_i) of **6,7-ADTN hydrobromide** for a specific dopamine receptor subtype (e.g., D1 or D2) in a tissue homogenate preparation.

Materials:

- Tissue source rich in the dopamine receptor of interest (e.g., rat striatum)
- Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Radioligand specific for the dopamine receptor subtype (e.g., [3 H]-SCH23390 for D1 receptors)
- **6,7-ADTN hydrobromide** stock solution
- Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol)
- Scintillation vials and cocktail
- Liquid scintillation counter
- Glass fiber filters

Workflow:

[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for a competitive radioligand binding assay.

Procedure:

- **Tissue Preparation:** Homogenize the tissue in ice-cold homogenization buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
- **Assay Setup:** In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of **6,7-ADTN hydrobromide**. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of a non-labeled antagonist).
- **Incubation:** Incubate the tubes at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
- **Separation:** Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- **Washing:** Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
- **Measurement:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the specific binding at each concentration of 6,7-ADTN. Plot the percentage of inhibition of specific binding against the logarithm of the 6,7-ADTN concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

V. Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **6,7-ADTN hydrobromide**. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [2]Therefore, the use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a fume hood.

For storage, it is recommended to keep **6,7-ADTN hydrobromide** in a tightly sealed container in a cool, dry place. For long-term storage, maintaining it at -20°C is advisable to ensure its

stability. [4] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. [4]

VI. Conclusion

6,7-ADTN hydrobromide is a powerful tool for the study of dopaminergic systems. Its well-defined chemical structure, potent dopamine receptor agonist activity, and established use in a variety of in vitro and in vivo models make it an invaluable compound for neuroscience research. This guide has provided a comprehensive overview of its key characteristics, from its fundamental chemical properties to its practical application in the laboratory. By understanding the nuances of its structure, pharmacology, and handling, researchers can confidently and effectively employ **6,7-ADTN hydrobromide** to further our understanding of the complex roles of dopamine in health and disease.

VII. References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11957526, **6,7-ADTN hydrobromide**. [\[Link\]](#)
- Cannon, J. G., et al. (1984). 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin. *Journal of Medicinal Chemistry*, 27(10), 1340–1343. [\[Link\]](#)
- Nichols, D. E., et al. (1984). C(2)-Methylation abolishes DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN): steric intolerance by the receptor. *Journal of Medicinal Chemistry*, 27(12), 1701–1705. [\[Link\]](#)
- Rusterholz, D. B., et al. (1984). Synthesis and Dopamine Receptor Binding of Exo- And endo-2-amino-6,7-dihydroxybenzonorbornene, Rigid Analogues of 2-amino-6,7-dihydroxytetrahydronaphthalene. *Journal of Medicinal Chemistry*, 27(5), 661–665. [\[Link\]](#)
- Cross, A. J., Crow, T. J., & Owen, F. (1979). The use of ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) as a ligand for brain dopamine receptors [proceedings]. *British Journal of Pharmacology*, 66(1), 87P–88P. [\[Link\]](#)
- Hyttel, J. (1980). [3H]2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalen (ADTN). Regional distribution and in vivo binding after acute and chronic drug treatment. *Neurochemical*

Research, 5(6), 641–651. [[Link](#)]

- Wikipedia. Dopamine agonist. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 6,7-ADTN hydrobromide | C₁₀H₁₄BrNO₂ | CID 11957526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ADTN hydrobromide | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure of 6,7-ADTN hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078565#chemical-structure-of-6-7-adtn-hydrobromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com